The compound 5-Benzyloxy-6-methoxy-1-indanone is a derivative of the indanone family, which has been the subject of research due to its potential therapeutic applications. Indanone derivatives have been explored for their biological activities, particularly as inhibitors of acetylcholinesterase (AChE) and as antagonists of adenosine receptors, which are implicated in various neurological conditions. The studies on these compounds aim to understand their structure-activity relationships (SAR) and to develop new therapeutic agents for treating diseases such as Alzheimer's and other neurological disorders.
The indanone derivative 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as E2020, has been identified as a potent anti-AChE inhibitor. It exhibits a high selectivity for AChE over butyrylcholinesterase, with an IC50 value of 5.7 nM, indicating its strong inhibitory activity. The compound's selectivity is 1250 times greater for AChE, which is significant considering the therapeutic need to target AChE specifically in Alzheimer's disease. In vivo studies have shown that E2020 has a longer duration of action compared to physostigmine and significantly increases acetylcholine content in the rat cerebral cortex, suggesting its potential for improving cognitive function in Alzheimer's patients1.
Another study on methoxy substituted 2-benzylidene-1-indanone derivatives has revealed their role as A1 and A2A adenosine receptor (AR) antagonists. These receptors are involved in the modulation of neurotransmission and are targets for the treatment of neurological conditions. The study identified compounds with nanomolar affinity for both A1 and A2A receptors, with compound 2c showing A1 K i (rat) of 41 nM and A2A K i (rat) of 97 nM. The presence of a C4-OCH3 substitution on ring A and a meta hydroxy substitution on ring B enhanced the affinity for these receptors. Compound 2e also demonstrated high affinity with additional dihydroxy substitution on ring B. These findings suggest that the methoxy substituted indanone scaffold is a promising template for designing novel A1 and A2A antagonists2.
The research on 5-Benzyloxy-6-methoxy-1-indanone derivatives has led to potential applications in the field of neurology. The potent anti-AChE activity of E2020 positions it as a candidate for the treatment of Alzheimer's disease, where the increase of acetylcholine levels could ameliorate symptoms related to cognitive decline1. Additionally, the antagonistic properties of methoxy substituted indanone derivatives on A1 and A2A ARs open avenues for treating other neurological conditions, such as Parkinson's disease, where adenosine receptor modulation can have therapeutic benefits2. The SAR studies provide a foundation for the development of new drugs with improved efficacy and selectivity, which is crucial for minimizing side effects and enhancing patient outcomes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: